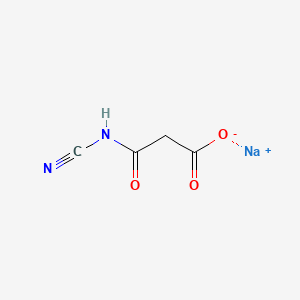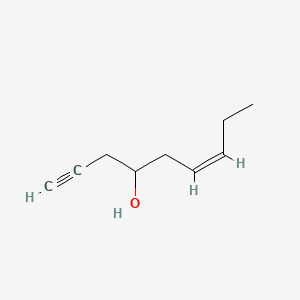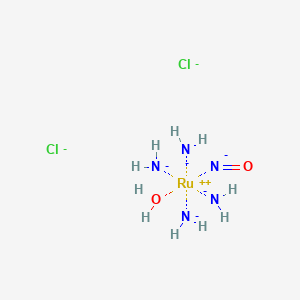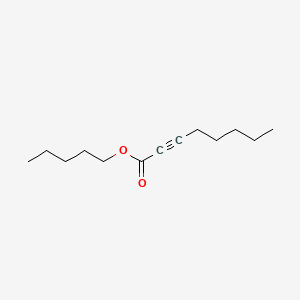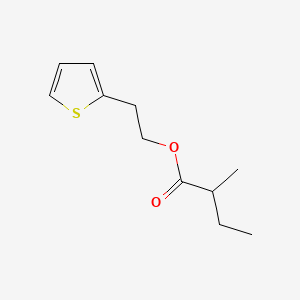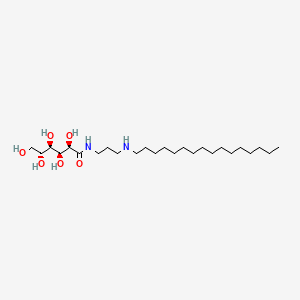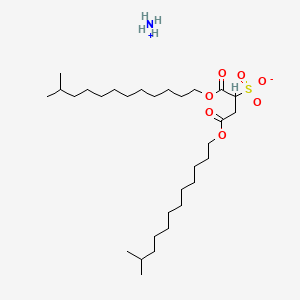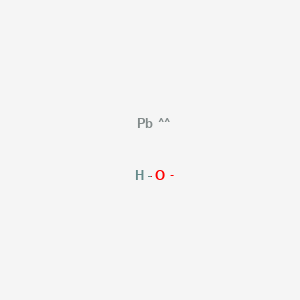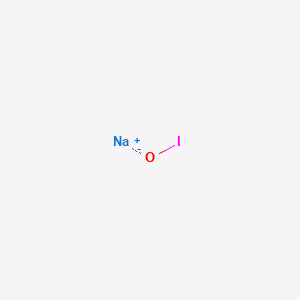
Sodium hypoiodite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hypoiodite is an inorganic compound with the chemical formula INaO. It is a salt derived from hypoiodous acid (HOI) and is known for its oxidizing properties. This compound is typically encountered in aqueous solutions and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium hypoiodite can be synthesized by reacting iodine with sodium hydroxide in cold, dilute solutions. The reaction proceeds as follows: [ \text{I}_2 + 2\text{NaOH} \rightarrow \text{NaIO} + \text{NaI} + \text{H}_2\text{O} ] The this compound formed can further hydrolyze to produce hypoiodous acid: [ \text{NaIO} + \text{H}_2\text{O} \rightarrow \text{NaOH} + \text{HOI} ]
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale, with careful control of temperature and concentration to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hypoiodite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its interaction with acetone, where it acts as an oxidizing agent to produce iodoform and sodium acetate: [ \text{CH}_3\text{COCH}_3 + 3\text{NaIO} \rightarrow \text{CHI}_3 + \text{CH}_3\text{COONa} + 2\text{NaOH} ]
Common Reagents and Conditions:
Oxidation: this compound can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to sodium iodide in the presence of reducing agents.
Substitution: this compound can participate in halogen exchange reactions.
Major Products:
Iodoform (CHI3): Produced from the reaction with acetone.
Sodium acetate (CH3COONa): Another product from the reaction with acetone.
Applications De Recherche Scientifique
Sodium hypoiodite has several applications in scientific research:
Chemistry: Used as an oxidizing agent in various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial properties due to its ability to release iodine.
Medicine: Explored for its disinfectant properties.
Industry: Utilized in iodometry, a method of quantitative chemical analysis.
Mécanisme D'action
The mechanism by which sodium hypoiodite exerts its effects involves the release of hypoiodous acid (HOI) in aqueous solutions. Hypoiodous acid is a strong oxidizing agent that can disrupt cellular components, leading to its antimicrobial properties. The molecular targets include proteins, nucleic acids, and cell membranes, which are oxidized and rendered non-functional.
Comparaison Avec Des Composés Similaires
Sodium hypoiodite can be compared with other hypohalite compounds such as:
Sodium hypochlorite (NaClO): Commonly used as a bleaching agent and disinfectant.
Sodium hypobromite (NaBrO): Used in similar applications but less common.
Sodium hypofluorite (NaFO): Less stable and less commonly used.
Uniqueness: this compound is unique due to its iodine content, which imparts specific chemical properties such as higher oxidizing potential and distinct antimicrobial activity compared to its chlorine and bromine counterparts.
Propriétés
Numéro CAS |
22468-64-0 |
|---|---|
Formule moléculaire |
INaO |
Poids moléculaire |
165.894 g/mol |
Nom IUPAC |
sodium;hypoiodite |
InChI |
InChI=1S/IO.Na/c1-2;/q-1;+1 |
Clé InChI |
SAFWHKYSCUAGHQ-UHFFFAOYSA-N |
SMILES canonique |
[O-]I.[Na+] |
Numéros CAS associés |
14332-21-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


